amine, also known as IRL790 or mesdopetam, is a novel compound under investigation for its potential in managing motor and psychiatric symptoms associated with Parkinson's disease []. It is classified as a dopamine transmission modulator, specifically exhibiting preferential antagonism towards dopamine D3 receptors while also interacting with D2 receptors [].
While the specific synthesis of amine is not detailed in the provided papers, the synthesis of a structurally similar compound, 6-[2-(dimethylamino)ethyl]-14-(1-ethylpropyl)-5,6,7,8-tetrahydroindolo[2,1-α][2,5]benzodiazocine-11-carboxylic acid, using a Curtius rearrangement reaction has been reported []. This approach highlights a potential route for synthesizing related tertiary amines by converting unlabeled carboxylic acids to their respective isotopically labeled forms [].
IRL790 demonstrates a unique mechanism of action. While acting as a dopamine antagonist, its chemical structure shares similarities with dopamine agonists, allowing it to modulate dopamine transmission without completely blocking it []. This characteristic is hypothesized to contribute to its therapeutic potential in Parkinson's disease by addressing both the motor and psychiatric complications often associated with dysregulated dopaminergic signaling []. Specifically, IRL790 has shown efficacy in preclinical models of:
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: